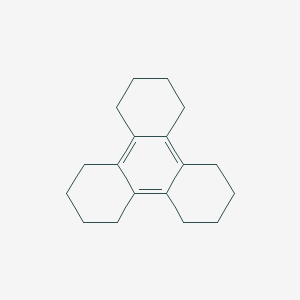

Dodecahydrotriphenylene

Overview

Description

Dodecahydrotriphenylene is a higher homologue of trindane that has been studied for its unique chemical properties and reactions. It is known for its ability to undergo site-selective unidirectional benzylic sp3 C–H oxidation while maintaining the integrity of the central benzene ring, a characteristic that distinguishes it from trindane under similar conditions .

Synthesis Analysis

The synthesis of dodecahydrotriphenylene has been explored through various methods. One approach involves the self-condensation of cyclohexanone under alkaline conditions, leading to the formation of dodecahydrotriphenylene . Another method reported the synthesis of dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate, which provided insights into the spectroscopic properties and X-ray structure of the compound .

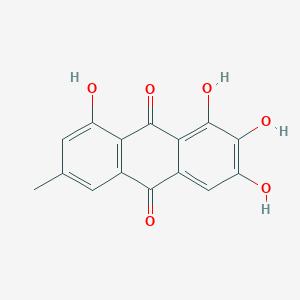

Molecular Structure Analysis

The molecular structure of dodecahydrotriphenylene derivatives has been extensively analyzed using X-ray crystallography. For instance, the structure of dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate was determined, revealing approximate C3 symmetry with the Mn(CO)3 vectors projected across the unbridged C–C bonds of the arene ligand . Additionally, the dodecafluorotriphenylene molecule was found to be distorted from planarity due to steric interactions between the ortho fluorine atoms .

Chemical Reactions Analysis

Dodecahydrotriphenylene participates in various chemical reactions. It has been shown to undergo selective oxidation to form benzylic ketones when treated with RuCl3–NaIO4 . Furthermore, it can react with hydrogen sulfide in the presence of a catalyst to form sulfur-bridged compounds, and subsequent treatments can lead to the formation of nitro derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of dodecahydrotriphenylene and its derivatives have been studied through different phases and conditions. For example, triphenylene hexa-n-dodecanoate, a disk-like molecule derived from triphenylene, exhibits three columnar mesophases with varying lattice parameters and molecular orientations . The hexahydroxy derivative of triphenylene forms two-dimensional nets via hydrogen bonds, which are distinct from other solvate forms and contribute to the compound's potential in supramolecular chemistry and covalent organic frameworks .

Scientific Research Applications

Synthesis and Chemical Reactions

- Improved Synthesis Methods : Kovalev et al. (2014) explored self-condensation of cyclohexanone and proposed improved methods for synthesizing dodecahydrotriphenylene, highlighting potential reasons for the low yield in oligomerization steps (Kovalev et al., 2014).

- Benzylic sp3 C–H Oxidation : Bhatt et al. (2021) examined the site-selective oxidation of dodecahydrotriphenylene, demonstrating its unique reaction pattern compared to similar hydrocarbons (Bhatt et al., 2021).

Physical and Chemical Properties

- Electron Paramagnetic Resonance : Gerkin and Szerenyi (1969, 1971) investigated the electron paramagnetic resonance in oriented triphenylene in its phosphorescent state, using dodecahydrotriphenylene as a host medium (Gerkin & Szerenyi, 1969); (Gerkin & Szerenyi, 1971).

- Radical Cation Conformational Inversion : The study by Avila et al. (1990) reveals the energy required for inversion of dodecahydrotriphenylene's radical cation, important for understanding its chemical behavior (Avila, Davies, & Girbal, 1990).

Applications in Other Scientific Fields

- Organometallic Chemistry : Gommans et al. (1985) synthesized dodecahydrotriphenylene(tricarbonyl)manganese(I) tetrafluoroborate, expanding its use in organometallic chemistry (Gommans, Main, & Nicholson, 1985).

- High-Temperature Fluid Dynamics : Stein et al. (1982) explored the homolysis of compounds in high-temperature fluids using dodecahydrotriphenylene, contributing to the understanding of fluid dynamics at elevated temperatures (Stein, Robaugh, Alfieri, & Miller, 1982).

Safety And Hazards

Future Directions

There are ongoing studies on the water solubility of Dodecahydrotriphenylene . The inter-laboratory relative standard deviation was 20% (mean 2.6 µg/L, n = 4) using the existing column elution method . This study outlines approaches that should be followed and the experimental parameters that have been deemed important for an expanded ring trial of the slow-stir water solubility method .

properties

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHYDPYRIQKHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C3CCCCC3=C4CCCCC4=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167052 | |

| Record name | Dodecahydrotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Dodecahydrotriphenylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13981 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |

CAS RN |

1610-39-5 | |

| Record name | Dodecahydrotriphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1610-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001610395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecahydrotriphenylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecahydrotriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6,7,8,9,10,11,12-dodecahydrotriphenylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)